

# physical and chemical properties of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol

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## Compound of Interest

Compound Name: 4,4-Dimethoxytetrahydro-2H-pyran-3-ol

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## An In-depth Technical Guide to 4,4-Dimethoxytetrahydro-2H-pyran-3-ol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**4,4-Dimethoxytetrahydro-2H-pyran-3-ol** is a chiral heterocyclic compound of significant interest as a key intermediate in the synthesis of various pharmaceutical agents. Its rigid tetrahydropyran core, coupled with the presence of a hydroxyl group and a protected ketone functionality, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the known physical, chemical, and synthetic aspects of this molecule, with a focus on data relevant to researchers and drug development professionals. While extensive experimental data on its physicochemical properties are not widely published, this document compiles available information and provides context based on related structures.

### Chemical and Physical Properties

Precise experimental values for several physical properties of **4,4-Dimethoxytetrahydro-2H-pyran-3-ol** are not readily available in publicly accessible literature. The data presented below is a combination of information from chemical databases and predicted values.

Table 1: Physical and Chemical Properties of **4,4-Dimethoxytetrahydro-2H-pyran-3-ol**

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>4</sub>	PubChem[1]
Molecular Weight	162.18 g/mol	PubChem[1]
IUPAC Name	4,4-dimethoxyoxan-3-ol	PubChem[1]
CAS Number	104681-92-7	PubChem[1]
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Density	Data not available	N/A
Solubility	Data not available	N/A
XLogP3-AA (Predicted)	-0.9	PubChem

**Chemical Reactivity and Stability:** **4,4-Dimethoxytetrahydro-2H-pyran-3-ol** is expected to be a stable compound under standard storage conditions.[2] The ketal group is sensitive to acidic conditions and can be hydrolyzed to the corresponding ketone. The secondary alcohol is available for various chemical transformations, such as oxidation to a ketone, or esterification and etherification reactions.

**Hazard Information:** The compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.

## Spectroscopic Data

Detailed experimental spectra for **4,4-Dimethoxytetrahydro-2H-pyran-3-ol** are not widely published. The following sections describe the expected spectral characteristics based on the molecule's structure and available data for analogous compounds.

### 2.1. Mass Spectrometry

While an experimental mass spectrum is not available, predicted mass-to-charge ratios ( $m/z$ ) for various adducts have been calculated.

Table 2: Predicted Mass Spectrometry Data

Adduct	Predicted $m/z$
$[M+H]^+$	163.0965
$[M+Na]^+$	185.0784
$[M+K]^+$	201.0523
$[M-H]^-$	161.0819

## 2.2. Infrared (IR) Spectroscopy

The IR spectrum of **4,4-Dimethoxytetrahydro-2H-pyran-3-ol** is expected to show characteristic absorptions for its functional groups:

- O-H stretch: A broad band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  corresponding to the hydroxyl group.
- C-H stretch: Bands in the  $2850\text{--}3000\text{ cm}^{-1}$  region due to the stretching vibrations of the C-H bonds in the pyran ring and methoxy groups.
- C-O stretch: Strong absorptions in the  $1050\text{--}1150\text{ cm}^{-1}$  region, characteristic of the C-O bonds in the ether and alcohol functionalities.

## 2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would provide detailed structural information. Based on the structure, the following key signals can be predicted in the  $^1\text{H}$  NMR spectrum:

- Methoxy protons: Two singlets for the diastereotopic methoxy groups.
- Pyran ring protons: A series of multiplets for the methylene and methine protons on the tetrahydropyran ring. The proton attached to the carbon bearing the hydroxyl group would likely appear as a distinct multiplet.

- Hydroxyl proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

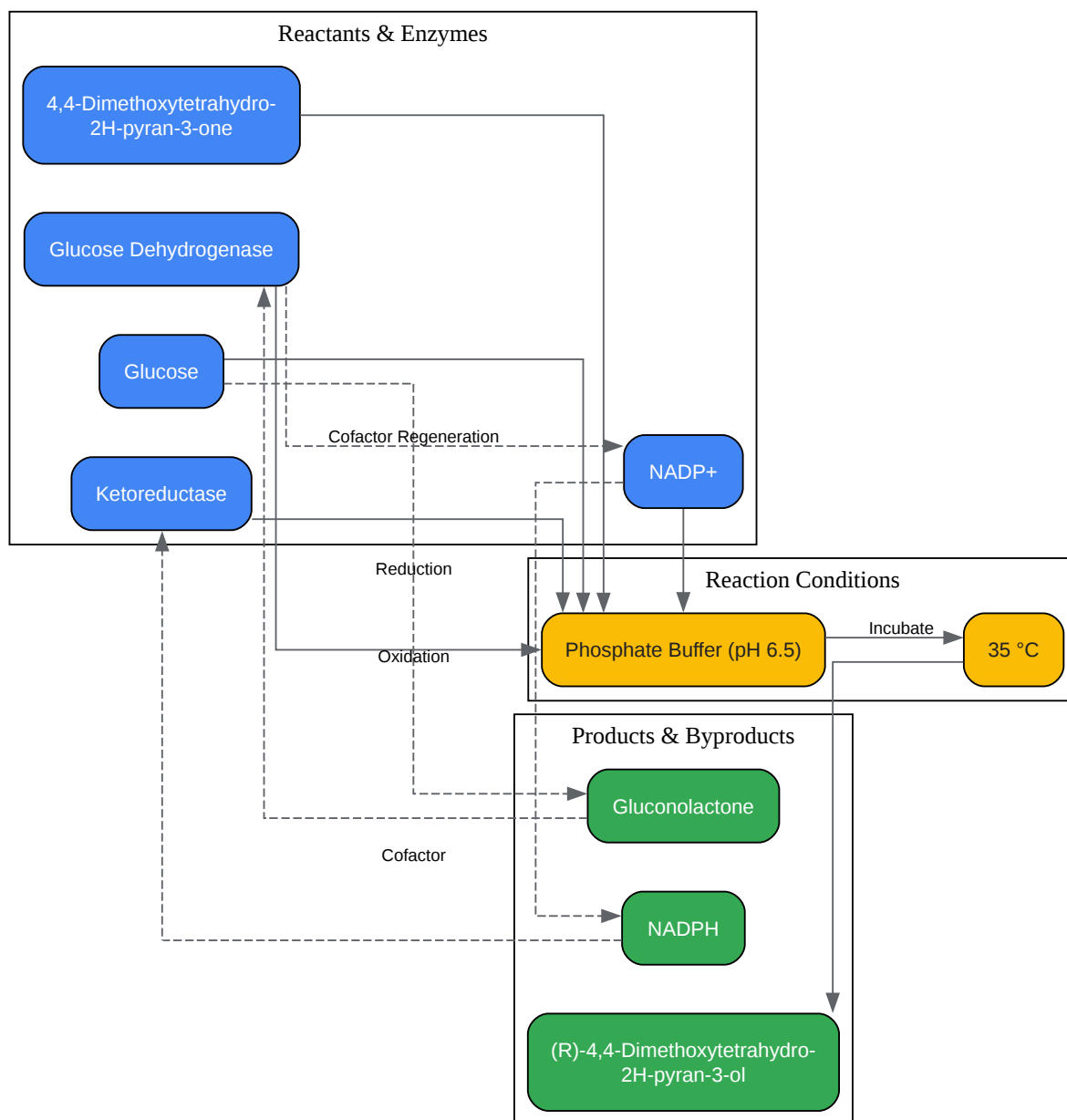
## Experimental Protocols

The asymmetric synthesis of (R)-**4,4-Dimethoxytetrahydro-2H-pyran-3-ol** via a biocatalytic reduction has been reported in the literature. This method offers high enantioselectivity and yield.

### 3.1. Biocatalytic Synthesis of (R)-**4,4-Dimethoxytetrahydro-2H-pyran-3-ol**

This protocol details the enzymatic reduction of the corresponding ketone precursor.

Workflow Diagram:



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Caption: Biocatalytic synthesis workflow.

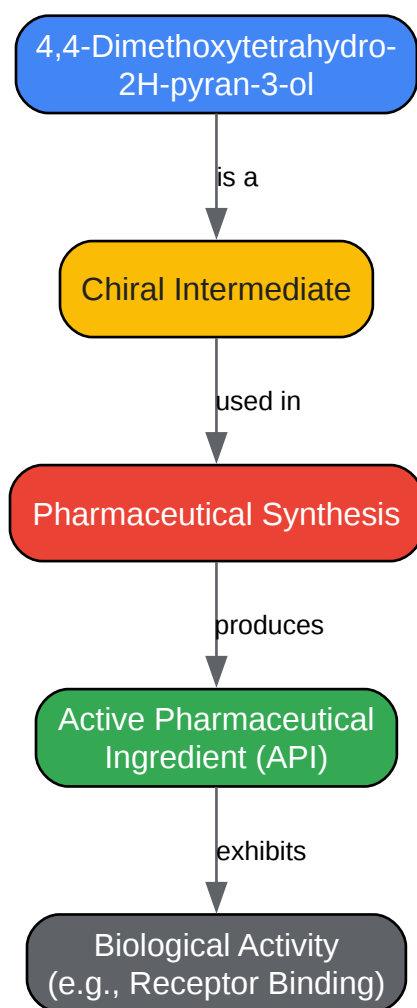
#### Methodology:

- **Reaction Setup:** A solution of 4,4-dimethoxytetrahydro-2H-pyran-3-one and glucose is prepared in a 0.5 M potassium phosphate buffer (pH 6.5).
- **Enzyme and Cofactor Addition:** Stock solutions of the ketoreductase (KRED), glucose dehydrogenase (GDH), and NADP<sup>+</sup> are added to the reaction mixture.
- **Incubation:** The reaction is incubated at a controlled temperature, typically around 35°C, with stirring.
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as HPLC or GC to determine the conversion of the starting material to the product.
- **Work-up and Purification:** Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The organic extracts are then combined, dried, and concentrated. The crude product can be further purified by column chromatography or distillation.

## Biological Activity and Signaling Pathways

There is no information available in the searched literature to suggest that **4,4-Dimethoxytetrahydro-2H-pyran-3-ol** has direct biological activity or is involved in any signaling pathways. Its primary role is that of a chiral building block for the synthesis of more complex, biologically active molecules.

Logical Relationship Diagram:



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Caption: Role in drug development.

## Conclusion

**4,4-Dimethoxytetrahydro-2H-pyran-3-ol** is a valuable synthetic intermediate with applications in pharmaceutical research and development. While a comprehensive experimental dataset for its physical properties is lacking in the public domain, its chemical reactivity is well-understood, and efficient stereoselective synthetic methods have been developed. This guide serves as a foundational resource for scientists working with this compound, highlighting its key characteristics and providing a detailed protocol for its synthesis. Further research into its physical properties and the development of detailed analytical methods would be beneficial for its broader application.

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## References

- 1. 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | C<sub>7</sub>H<sub>14</sub>O<sub>4</sub> | CID 12190988 - PubChem [pubchem.ncbi.nlm.nih.gov]
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